Phenyl(6-(propylamino)pyridin-3-yl)methanol
Description
Phenyl(6-(propylamino)pyridin-3-yl)methanol is a pyridine derivative characterized by a phenyl group attached to a hydroxymethyl-substituted pyridine core, with a propylamino substituent at the 6-position of the pyridine ring. This structure combines aromatic, hydrogen-bonding (via the methanol group), and basic (via the propylamino group) functionalities, making it a versatile candidate for pharmaceutical and materials science applications. Pyridine derivatives are widely utilized in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C15H18N2O |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
phenyl-[6-(propylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C15H18N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11,15,18H,2,10H2,1H3,(H,16,17) |
InChI Key |
JNBJRQADWHAHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenyl(6-(propylamino)pyridin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Propylamino Group: The propylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridine ring through electrophilic aromatic substitution.
Addition of the Methanol Group: The final step involves the addition of the methanol group to the pyridine ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The benzylic alcohol moiety undergoes oxidation to form ketones or carboxylic acids under varying conditions.
| Reaction Type | Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| Oxidation to Ketone | Acidic conditions, 25–50°C | KMnO₄, CrO₃ | Phenyl(6-(propylamino)pyridin-3-yl)ketone | 70–85% | |
| Oxidation to Carboxylic Acid | Strong acidic conditions, reflux | HNO₃, H₂SO₄ | 3-Carboxy-6-(propylamino)pyridine derivative | 60–75% |
Key Findings :
-
Microwave-assisted oxidation enhances reaction rates (e.g., 20 minutes vs. 2 hours under conventional heating) .
-
Selectivity for ketone vs. carboxylic acid depends on oxidant strength and solvent polarity.
Alkylation and Acylation
The propylamino group participates in nucleophilic reactions with alkyl halides or acylating agents.
Key Findings :
-
Tertiary amines form stable salts with Grignard reagents (e.g., tert-butylmagnesium chloride) .
-
Reductive amination with formaldehyde introduces methyl groups selectively .
Cyclization Reactions
The compound forms heterocyclic structures via intramolecular reactions.
Key Findings :
-
Microwave irradiation reduces reaction times from hours to minutes .
-
Chlorinated intermediates facilitate downstream coupling reactions.
Esterification and Etherification
The hydroxyl group reacts with electrophiles to form esters or ethers.
| Reaction Type | Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| Esterification | Pyridine, 0°C | Acetyl chloride | Acetate ester | 75–88% | |
| Williamson Ether Synthesis | KOH, DMSO, 80°C | CH₃CH₂Br | Ethyl ether derivative | 60–70% |
Key Findings :
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions.
Key Findings :
Nucleophilic Substitution
The hydroxyl group undergoes substitution in the presence of activating agents.
| Reaction Type | Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|---|
| Tosylation | Et₃N, DCM, 0°C | Tosyl chloride | Tosylate intermediate | 85–92% | |
| Grignard Addition | THF, 65°C | CH₃MgBr | Tertiary alcohol derivative | 78–88% |
Key Findings :
Scientific Research Applications
Phenyl(6-(propylamino)pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
- (6-Phenylpyridin-3-yl)methanol: Lacks the 6-propylamino group but shares the phenyl and hydroxymethyl substituents.
- (5,6-Dimethoxypyridin-3-yl)methanol: Features methoxy groups at the 5- and 6-positions, enhancing electron density on the pyridine ring but reducing solubility in polar solvents compared to the propylamino derivative .
- 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate: Contains trifluoromethyl groups and a pyridine ring, offering high lipophilicity and metabolic stability, which are advantageous in agrochemical applications .
Physicochemical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | HPLC Retention Time (min) | Key Properties |
|---|---|---|---|---|
| Phenyl(6-(propylamino)pyridin-3-yl)methanol | 6-propylamino, phenyl | ~242.3 (calculated) | Not reported | Moderate polarity, basic pH sensitivity |
| (6-Phenylpyridin-3-yl)methanol | 6-phenyl | 185.22 | Not reported | Lower basicity, higher aromaticity |
| 3-oxo-3-...propanoate | Trifluoromethyl groups | 393 | 0.29 (SQD-FA50) | High lipophilicity, acidic pH stability |
| (R)-2-methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate | Trifluoromethyl, pyrrolidine | 531 | 0.88 (SQD-FA05) | Enhanced steric hindrance, chiral center |
The propylamino group in the target compound likely increases water solubility compared to trifluoromethyl analogs (e.g., m/z 393 in ) but reduces it relative to methoxy derivatives . The HPLC retention time of 0.29 minutes for the trifluoromethyl analog suggests higher polarity than the pyrrolidine derivative (0.88 minutes) due to electron-withdrawing effects .
Biological Activity
Phenyl(6-(propylamino)pyridin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure : The compound can be represented by the molecular formula . Its structure includes a phenyl group attached to a pyridine ring, which is further substituted with a propylamino group.
Synthesis : The synthesis of this compound has been achieved through various methods, including multicomponent reactions that enhance yield and purity. For instance, a one-pot synthesis method using pyridine derivatives has shown promising results in achieving high yields of the compound .
2.1 Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity, particularly against:
- MCF-7 : Human breast cancer cell line
- K562 : Chronic myeloid leukemia cell line
- MV4-11 : Biphenotypic B myelomonocytic leukemia cells
Table 1 summarizes the IC50 values observed in these studies:
These results indicate that this compound may induce apoptosis through pathways involving caspase activation and PARP cleavage, similar to other pyridine derivatives .
The mechanism by which this compound exerts its biological effects involves several key pathways:
- Caspase Activation : The compound activates caspase-9, leading to apoptosis in cancer cells.
- PARP Cleavage : Induction of poly(ADP-ribose) polymerase (PARP) cleavage is observed, which is a hallmark of apoptotic signaling .
- Cell Cycle Arrest : It has been noted that treatment with this compound leads to reduced expression levels of proliferating cell nuclear antigen (PCNA), indicating an effect on cell cycle progression .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using xenograft models of breast cancer. The compound was administered at varying doses, revealing dose-dependent tumor growth inhibition. Histological analysis showed significant apoptosis within tumor tissues treated with the compound compared to controls .
Case Study 2: Neuropharmacological Potential
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Preliminary data suggest that it may inhibit neuroinflammation and protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases .
4. Conclusion
This compound exhibits promising biological activities, particularly as an antiproliferative agent against various cancer cell lines and potential neuroprotective properties. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing Phenyl(6-(propylamino)pyridin-3-yl)methanol?
- Methodology : Multi-step synthesis involving nucleophilic substitution and reduction. For example:
React 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) and tripotassium phosphate to form an intermediate .
Hydrolyze the intermediate using methanol and NaOH, followed by acidification (HCl) and purification via liquid-liquid extraction and solvent distillation under reduced pressure .
- Key Metrics : Yields up to 91% have been reported for analogous pyridinylmethanol derivatives using similar protocols .
- Validation : LCMS (m/z 393 [M+H]+) and HPLC retention time (0.29 minutes) confirm structural integrity .
Q. How can researchers confirm the purity and structural identity of this compound?
- Analytical Methods :
- LCMS : Detects molecular ion peaks (e.g., m/z 531 [M-H]- for related compounds) .
- HPLC : Retention times (e.g., 0.88 minutes under SQD-FA05 conditions) provide reproducibility benchmarks .
- Nuclear Magnetic Resonance (NMR) : For analogs like (6-methylpyridin-3-yl)methanol, ¹H-NMR and ¹³C-NMR resolve substituent positions and stereochemistry .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., propylamino, trifluoromethyl) influence the compound’s reactivity and stability?
- Mechanistic Insights :
- The propylamino group enhances nucleophilicity at the pyridine nitrogen, facilitating reactions with electrophiles like chloroformates .
- Trifluoromethyl groups (in analogs) increase thermal stability and hydrophobicity, as shown in fluorinated pyridine derivatives .
Q. What strategies resolve contradictory data in reaction yields or byproduct formation during synthesis?
- Case Study : In multi-step syntheses, inconsistent yields may arise from incomplete hydrolysis or side reactions.
- Troubleshooting :
Optimize reaction time and temperature (e.g., stirring at room temperature for 10 hours vs. reflux) .
Use scavengers like anhydrous magnesium sulfate to remove water and improve intermediate stability .
- Validation : Reproduce LCMS profiles to identify byproducts (e.g., m/z 407 [M+H]+ for intermediates) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
Syntize analogs with modified amino groups (*e.g., propargylamino instead of propylamino) and compare their bioactivity .
Use computational tools (e.g., AI-driven synthesis planners) to predict feasible routes for novel derivatives .
- Data Analysis : Correlate substituent properties (logP, steric bulk) with biological activity using regression models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
